molecular formula C26H32F2O7 B1672898 Fluocinonide CAS No. 356-12-7

Fluocinonide

Cat. No.: B1672898
CAS No.: 356-12-7
M. Wt: 494.5 g/mol
InChI Key: WJOHZNCJWYWUJD-IUGZLZTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluocinonide is a high-potency synthetic glucocorticoid approved for topical use as an anti-inflammatory agent . It is extensively used in clinical and preclinical research to study the mechanisms and treatment of corticosteroid-responsive dermatoses, such as eczema and psoriasis . This compound effectively alleviates the inflammatory and pruritic manifestations of these conditions, including redness, itching, swelling, dryness, and scaling . The research value of this compound lies in its potent anti-inflammatory and immunosuppressive properties. Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor . The resulting receptor-ligand complex translocates to the cell nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating gene expression . A key anti-inflammatory effect is the induction of lipocortin-1 (annexin-1) synthesis, which inhibits phospholipase A2 . This inhibition prevents the release of arachidonic acid from cell membranes, thereby suppressing the biosynthesis of key pro-inflammatory mediators like prostaglandins and leukotrienes . Furthermore, this compound stabilizes leukocyte lysosomal membranes, inhibits the accumulation of macrophages, and reduces the release of various cytokines and other inflammatory mediators . For research purposes, it is critical to note that the extent of dermal absorption is influenced by factors such as the vehicle, epidermal barrier integrity, and the use of occlusive dressings . Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, a key consideration in experimental design . This compound is a valuable tool for researchers investigating the pathophysiology of skin inflammation and the efficacy of topical corticosteroid treatments. Handling Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOHZNCJWYWUJD-IUGZLZTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045307
Record name Fluocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.68e-02 g/L
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

356-12-7
Record name Fluocinonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocinonide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluocinonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

309 °C
Record name Fluocinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Historical Context and Early Methods

Early synthetic routes for fluocinonide relied on multi-step transformations starting from steroidal precursors such as fluorocarbon 21 substitution intermediates. These pathways involved sequential reactions including diester formation, epoxidation, enol esterification, dehydrogenation, dehydration, oxidation, and acetonide formation. For example, dehydrogenation steps often required toxic reagents like selenium dioxide, while dehydration reactions demanded high-temperature and high-pressure conditions, leading to safety hazards and complex purification processes. These methods suffered from low yields (typically below 50%), poor scalability, and the generation of numerous process-related impurities.

Critical Challenges in Conventional Approaches

The primary drawbacks of traditional methods included:

  • Toxic Reagents : Use of carcinogenic agents (e.g., selenium-based compounds) in dehydrogenation.
  • Harsh Conditions : Dehydration at elevated temperatures (>150°C) and pressures, increasing energy costs and safety risks.
  • Low Stereoselectivity : Uncontrolled fluorination at the 6α and 9α positions, necessitating costly chromatographic separations.
  • Environmental Impact : High waste generation due to inefficient reaction stoichiometry and solvent use.

Modern Synthetic Strategies for this compound

Triamcinolone Hydrolyzate-Based Route (Patent CN116768961A)

A breakthrough method disclosed in Patent CN116768961A utilizes triamcinolone hydrolyzate as the starting material, bypassing toxic intermediates. The synthesis comprises five key steps:

  • Enol Ester Formation : Reaction with acetic anhydride in dichloromethane at 0–5°C to protect the 21-hydroxyl group.
  • 6α-Fluorination : Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at −5°C to 0°C, achieving 98.9% stereoselectivity.
  • Hydrolysis : Cleavage of the enol ester using potassium carbonate in methanol, yielding the 6α-fluoro intermediate.
  • Acetonide Formation : Reaction with acetone and sulfuric acid at 25°C to form the 16,17-cyclic acetal.
  • 9α-Fluorination : Use of aqueous hydrogen fluoride (60–62% HF/DMF) at 0–5°C, followed by neutralization with ammonia to precipitate the crude product.

Key Outcomes :

  • Yield : 100% crude yield (95.37% purity by HPLC).
  • Advantages : Elimination of dehydrogenation and dehydration steps, reduced solvent consumption, and milder reaction conditions.

Bio-Fermentation-Integrated Synthesis (Chemistry Letters, 2018)

Tang et al. (2018) developed a hybrid approach combining microbial transformation and chemical synthesis:

  • Bio-Fermentation : Microbial oxidation of 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione (1a ) to introduce hydroxyl groups at C11β and C16α.
  • 6α-Fluorination Optimization : Screening of fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor®) identified Selectfluor® in acetonitrile as optimal (85% yield, 98.9% stereoselectivity).
  • 9α-Fluorination with Aqueous HF : Replacement of gaseous HF with 40% aqueous HF improved safety and yield (89% vs. 72% with HF gas).
  • Final Acetonide Formation : Cyclization with acetone and p-toluenesulfonic acid provided this compound in 92% yield.

Overall Yield : 38.5% over nine steps.

Fluorination Process Optimization

6α-Fluorination Reagent Screening

Comparative studies of fluorinating agents revealed:

Reagent Solvent Yield (%) Stereoselectivity (%)
Selectfluor® DMF 85 98.9
N-Fluorobenzenesulfonimide Acetonitrile 78 95.2
F-TEDA-BF4 THF 65 90.1

Data sourced from

Selectfluor® in DMF emerged as the optimal combination due to its high electrophilicity and compatibility with steroidal substrates.

9α-Fluorination: Aqueous vs. Gaseous HF

Aqueous HF (40–62%) minimized equipment corrosion and enhanced reaction control compared to gaseous HF:

HF Form Temperature (°C) Yield (%) Purity (%)
Gaseous −10 72 88.5
Aqueous (60%) 0–5 89 95.4

Data adapted from

Comparative Analysis of Synthetic Routes

Parameter CN116768961A Tang et al. (2018)
Starting Material Triamcinolone hydrolyzate 21-Acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione
Total Steps 5 9
Overall Yield 95.37% (crude) 38.5%
Key Fluorination Reagent Selectfluor® + HF/DMF Selectfluor® + Aqueous HF
Environmental Impact Low solvent waste Moderate (fermentation waste)

Chemical Reactions Analysis

Types of Reactions

Fluocinonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products

The major products formed from these reactions include modified steroidal compounds with altered pharmacological properties. These modifications can enhance or reduce the potency and effectiveness of this compound .

Scientific Research Applications

Clinical Applications

1. Atopic Dermatitis:
Fluocinonide is frequently prescribed for atopic dermatitis due to its effectiveness in reducing inflammation and improving skin barrier function. A study involving 25 subjects demonstrated that a novel formulation of this compound cream significantly improved skin barrier function and hydration after two weeks of treatment . Another double-blind, vehicle-controlled study showed that both once-daily and twice-daily applications led to significant improvements in lesion severity and pruritus .

2. Psoriasis:
this compound has been shown to be effective in treating plaque-type psoriasis. In a randomized controlled trial, patients using this compound 0.1% cream achieved better clinical outcomes compared to those using vehicle cream, with significant improvements observed after two weeks . The treatment success rate was notably high, with many patients achieving clear or almost clear skin .

3. Other Dermatological Conditions:
this compound is also utilized for various other inflammatory skin conditions such as contact dermatitis and lichen planus. Its high potency allows it to be effective even in severe cases where other treatments may fail.

Case Study 1: Efficacy in Atopic Dermatitis

In a multicenter study assessing the safety and efficacy of this compound 0.1% cream in pediatric patients with atopic dermatitis, over 90% of participants showed improvement or were rated as clear or almost clear after treatment. This study highlighted the drug's effectiveness across different age cohorts, emphasizing its safety profile when used according to guidelines .

Case Study 2: Combination Therapy

A retrospective case series evaluated the use of this compound in combination with bifonazole for treating trachyonychia. The results indicated that while this compound alone did not yield significant responses, its combination with antifungal agents resulted in improved patient outcomes compared to other treatments like methyl-prednisolone injections .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments for specific conditions:

Condition Treatment Success Rate (%) Notes
Atopic DermatitisThis compound 0.1% Cream>90%Significant improvement in clinical scores
PsoriasisThis compound 0.1% Cream>70%Statistically superior to vehicle control
TrachyonychiaThis compound/Bifonazole Cream0% (complete response)Combined therapy showed better outcomes

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

Compound Potency Class Efficacy (Psoriasis) Atrophy Risk Systemic Absorption
This compound Super-potent High Moderate Low
Betamethasone Valerate High-potent High Low Moderate
Clobetasol Propionate Super-potent Very High High High
Tazarotene Retinoid Moderate None None
Desonide Low-potent Moderate Low Minimal

Table 2: Clinical Trial Outcomes

Study (Reference) Compound Compared Key Finding
Lebwohlet et al. Tazarotene This compound superior Weeks 1–4; parity by Week 12
Barsky 1976 Desonide Desonide better Week 1; parity Week 2
Phase 3 Trial Clobetasol Clobetasol higher atrophy risk

Biological Activity

Fluocinonide is a potent synthetic corticosteroid widely used in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research studies.

This compound exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Binding : this compound binds to glucocorticoid receptors in target tissues. This receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in DNA, leading to transcriptional regulation of anti-inflammatory proteins and inhibition of pro-inflammatory mediators .
  • Inhibition of Inflammatory Mediators : The drug induces the synthesis of lipocortins (e.g., annexin 1), which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
  • Vasoconstriction : this compound's vasoconstrictive effects reduce blood flow to inflamed areas, decreasing redness and swelling associated with dermatological conditions .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below are key findings from recent studies:

Efficacy in Dermatological Conditions

  • Atopic Dermatitis : A study demonstrated that this compound 0.1% cream significantly improved skin barrier function and clinical scores in patients with moderate to severe atopic dermatitis after two weeks of treatment. The improvement was measured by transepidermal water loss (TEWL) and hydration levels .
  • Trachyonychia : A combination treatment of this compound with bifonazole showed a complete response rate of 35% under occlusion therapy for trachyonychia, indicating its effectiveness compared to other treatments like methyl-prednisolone injections .
  • Acute Otitis Media with Effusion (AOME) : In a randomized trial involving 493 patients, this compound combined with ciprofloxacin was shown to improve therapeutic cure rates compared to ciprofloxacin alone, highlighting its role in treating infections where inflammation is present .

Pharmacokinetics

This compound is characterized by low systemic absorption when applied topically:

  • Absorption : Systemic absorption is minimal (<0.1 ng/ml), indicating that its effects are primarily localized .
  • Metabolism : Metabolized predominantly in the liver, with renal excretion being the main route of elimination .
  • Half-Life : The half-life ranges from 1.3 to 1.7 hours, suggesting a relatively short duration of action which necessitates frequent application for sustained effects .

Safety Profile

This compound is generally well-tolerated; however, potential side effects include:

  • Skin Atrophy : Prolonged use can lead to thinning of the skin.
  • Systemic Effects : Although rare due to low absorption, systemic corticosteroid effects can occur if used excessively or under occlusion .
  • Local Irritation : Some patients may experience mild irritation or burning upon application.

Summary Table of Clinical Studies

Study ReferenceConditionTreatmentComplete Response (%)Notes
TrachyonychiaThis compound/Bifonazole (under occlusion)35.3%Effective for isolated cases
AOMECiprofloxacin + this compound61.2%Comparable efficacy to ciprofloxacin alone
Atopic DermatitisThis compound 0.1% CreamImproved TEWL & hydrationSignificant improvement in skin barrier function

Q & A

Basic: What experimental protocols are established for assessing Fluocinonide's anti-inflammatory efficacy in preclinical models?

Methodological Answer:
Preclinical evaluation typically employs murine models (e.g., croton oil-induced ear edema) with randomized control groups. Key steps include:

  • Standardized dosing (e.g., 0.1% w/w this compound applied topically) .
  • Outcome measures: Edema reduction via micrometer thickness measurements, histopathological scoring of neutrophil infiltration .
  • Statistical analysis using ANOVA with post-hoc tests to compare treatment arms.
    Reference experimental reproducibility guidelines for detailed methodology documentation .

Basic: How should researchers control for inter-individual variability in this compound pharmacokinetic studies?

Methodological Answer:

  • Use stratified randomization by age, sex, and skin type to minimize confounding .
  • Implement crossover designs to compare intra- and inter-subject variability .
  • Employ population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like epidermal thickness .

Advanced: What methodologies elucidate this compound's molecular interactions with glucocorticoid receptors?

Methodological Answer:

  • X-ray crystallography : Resolve receptor-ligand binding at <2.0 Å resolution .
  • Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Validate findings with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Advanced: How to resolve contradictions in this compound's transdermal absorption data?

Methodological Answer:

  • Conduct meta-analysis with PRISMA guidelines, assessing heterogeneity via statistics .
  • Subgroup analysis by formulation (ointment vs. cream), skin model (ex vivo human vs. rodent), and application duration .
  • Address bias using GRADE criteria to evaluate study quality .

Basic: Key considerations for longitudinal dermal safety studies of this compound?

Methodological Answer:

  • Minimum 12-month follow-up with quarterly assessments of skin atrophy (ultrasound imaging) and hypothalamic-pituitary-adrenal axis suppression (serum cortisol) .
  • Comparator arms: Placebo and active controls (e.g., betamethasone dipropionate) .
  • Ethical oversight for adverse event reporting protocols .

Advanced: Computational approaches for predicting this compound's metabolite toxicity?

Methodological Answer:

  • In silico prediction : Use OECD QSAR Toolbox to identify structural alerts for hepatotoxicity .
  • Docking studies : Screen metabolites against CYP3A4 and CYP2C9 isoforms for metabolic stability .
  • Validate with in vitro microsomal assays (e.g., human liver S9 fractions) .

Basic: Statistical models for this compound dose-response analysis?

Methodological Answer:

  • Emax model : Fit sigmoidal curves to determine EC₅₀ and Hill coefficients .
  • Mixed-effects modeling : Account for repeated measures in clinical trials (e.g., SAS PROC NLMIXED) .
  • Sensitivity analysis to assess robustness against outliers .

Advanced: Multi-omics strategies for this compound's gene expression effects?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated keratinocytes (DESeq2 for differential expression) .
  • Proteomics : LC-MS/MS quantification of anti-inflammatory mediators (e.g., IL-1RA) .
  • Integrate datasets via weighted gene co-expression network analysis (WGCNA) .

Basic: Biomarkers for this compound's immunosuppressive effects in ex vivo models?

Methodological Answer:

  • Cytokine profiling : Multiplex ELISA for IL-6, TNF-α, and IL-8 suppression .
  • Histopathology : Blind scoring of Langerhans cell density and dermal collagen integrity .
  • Normalize data to vehicle controls and report fold-changes with 95% CIs .

Advanced: Framework for developing this compound analogs with improved therapeutic indices?

Methodological Answer:

  • Structure-activity relationships (SAR) : Modify C16/C17 esters to reduce mineralocorticoid activity .
  • Therapeutic index optimization : Calculate ratio of anti-inflammatory EC₅₀ to atrophy-inducing TD₅₀ in parallel assays .
  • In vitro-in vivo correlation (IVIVC) : Use Franz cell permeation data to predict clinical efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluocinonide
Reactant of Route 2
Reactant of Route 2
Fluocinonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.